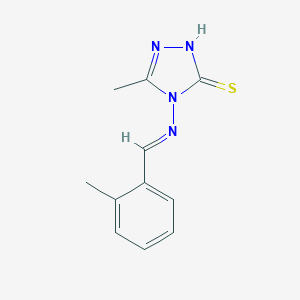![molecular formula C27H20FNO7 B254715 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure, which makes it an attractive target for synthesis and research. In
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis. This compound also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One of the most promising directions is the development of analogs of this compound with improved solubility and potency. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound with great potential in various fields, including medicinal chemistry. This compound exhibits potent anticancer activity, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesemethoden
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. The first step is the synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-2,6-dimethoxyphenol, which is then reacted with 7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to yield the desired product. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C27H20FNO7 |
|---|---|
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H20FNO7/c1-32-19-7-4-15(10-21(19)33-2)24-23-25(30)17-11-16(28)5-8-18(17)36-26(23)27(31)29(24)12-14-3-6-20-22(9-14)35-13-34-20/h3-11,24H,12-13H2,1-2H3 |
InChI-Schlüssel |
YBOPPVBGORACCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)

![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)



![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)